molecular formula C10H9N3O3 B12322174 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12322174
M. Wt: 219.20 g/mol
InChI Key: IZVRCSSLABTIOL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a methoxyphenyl group and a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions. The reaction can be carried out in various solvents, including water, making it environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the preparation of the azide and alkyne intermediates, followed by the cycloaddition reaction. The final product is purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: Formation of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

1-(4-methoxyphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H9N3O3/c1-16-8-4-2-7(3-5-8)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15)

InChI Key

IZVRCSSLABTIOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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